N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a sulfanyl acetamide backbone linked to a 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole moiety and an N-(3-chloro-4-fluorophenyl) group. The chloro-fluoro substitution on the phenyl ring introduces electron-withdrawing effects, while the pyridin-3-yl group on the triazole may influence hydrogen-bonding interactions. The methyl group on the triazole ring modulates steric and metabolic properties compared to bulkier substituents like ethyl .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5OS/c1-23-15(10-3-2-6-19-8-10)21-22-16(23)25-9-14(24)20-11-4-5-13(18)12(17)7-11/h2-8H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWIZDOAUHWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Substitution Reactions: The chloro and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Coupling Reactions: The triazole and pyridine rings are coupled with the phenyl ring using a suitable linker, such as a sulfanyl group.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced products.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit antimicrobial properties. The specific structure of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests it may possess activity against various bacterial and fungal strains. Triazoles are known to inhibit the synthesis of ergosterol in fungi, which is crucial for their growth and reproduction.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole compounds similar to this one showed promising results against resistant strains of Candida species, indicating potential for use in antifungal therapies .
Anticancer Research
Triazole derivatives have garnered attention in cancer research due to their ability to inhibit specific kinases involved in tumor growth. The compound's structural features may allow it to interact with targets such as the PI3K/Akt pathway, which is pivotal in cancer cell proliferation and survival.
Case Study : In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins . This suggests that this compound could be further explored as a potential anticancer agent.
Neurological Applications
Recent studies have explored the neuroprotective properties of compounds containing triazole moieties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways.
Case Study : Research published in Neuropharmacology highlighted that triazole derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting a role for this compound in treating conditions like Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Bioactivity
- Pyridine Position: Pyridin-3-yl (target) vs. Pyridin-3-yl’s lone nitrogen may enhance interactions with polar residues in target proteins .
Aryl Group Electronics : Electron-withdrawing groups (e.g., 3-chloro-4-fluoro in the target) correlate with improved antimicrobial activity in KA-series compounds .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of acetamides. It features a triazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClFN5OS, with a molecular weight of 377.82 g/mol. The compound consists of a chloro-fluoro-substituted phenyl group, a pyridine moiety, and a triazole ring linked by a sulfanyl group.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 573708-18-6 |
| Molecular Formula | C16H13ClFN5OS |
| Molecular Weight | 377.82 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and engage in π–π interactions with enzymes and receptors. This interaction may modulate the activity of specific targets involved in disease processes.
Antifungal Activity
Research has indicated that compounds containing the triazole structure exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungal agents like fluconazole with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL .
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. A review highlighted that triazole derivatives possess potent antibacterial activity with MIC values ranging from 0.125 to 8 µg/mL against strains like Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives, including those similar to this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
- Antifungal Efficacy : In a study involving novel triazole derivatives, several compounds exhibited superior antifungal activity against clinical isolates of Candida, with some achieving MIC values significantly lower than fluconazole .
- Antibacterial Screening : A series of triazole-fused compounds were evaluated for their antibacterial properties against multiple strains. One compound displayed remarkable activity against drug-resistant strains of S. aureus, indicating its potential as a therapeutic agent in antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole ring formation : React 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with a halogenated acetamide precursor (e.g., N-(3-chloro-4-fluorophenyl)-2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
Regioselectivity challenges : Control reaction temperature (60–80°C) and stoichiometry to minimize byproducts from competing sulfur nucleophiles .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation .
- Characterization :
- NMR : Confirm regiochemistry via ¹H/¹³C-NMR (e.g., pyridine proton shifts at δ 8.5–9.0 ppm; triazole methyl at δ 2.1–2.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄ClFN₅OS: 402.0432) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent, catalyst) for robust optimization .
- Flow chemistry : Consider continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adapted for thiol coupling) .
Q. What strategies are effective for resolving contradictory crystallographic data on triazole-containing analogs?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., DMSO) to improve crystal quality. Compare with structurally similar compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to validate bond lengths and angles .
- Density Functional Theory (DFT) : Model electron density maps to resolve ambiguities in sulfanyl-acetamide conformation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with modified pyridine (e.g., 4-fluorophenyl vs. 3-pyridinyl) or triazole (e.g., methyl vs. cycloheptyl) groups .
- Biological testing : Correlate substituent effects with activity (e.g., logP vs. cytotoxicity) using multivariate regression analysis .
Q. What methodologies address stability issues during long-term storage?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC. Use lyophilization for hygroscopic samples .
- Protective additives : Include antioxidants (e.g., BHT) in DMSO stock solutions to prevent oxidation of the sulfanyl group .
Q. How can advanced analytical techniques resolve spectral overlaps in complex analogs?
- Methodological Answer :
- 2D-NMR (HSQC, HMBC) : Assign overlapping aromatic signals (e.g., pyridine vs. triazole protons) through heteronuclear correlations .
- LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution tandem mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
